![molecular formula C23H24O8 B10983998 propan-2-yl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B10983998.png)
propan-2-yl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a complex organic compound characterized by its unique structure, which includes a benzofuran ring and multiple methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Trimethoxybenzylidene Group: This step involves the condensation of the benzofuran derivative with 2,3,5-trimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Esterification: The final step is the esterification of the resulting compound with propan-2-yl acetate in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, potentially converting it to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Alcohol derivatives with reduced carbonyl groups.
Substitution: Compounds with new functional groups replacing the methoxy groups.
Scientific Research Applications
Chemistry
In synthetic chemistry, propan-2-yl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may exhibit biological activities such as anti-inflammatory, antioxidant, or anticancer properties, making it a candidate for drug development and pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.
Mechanism of Action
The mechanism by which propan-2-yl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, modulating their activity through binding to active sites or altering conformational states. The presence of multiple methoxy groups and the benzofuran core can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl {[(2E)-3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
- Propan-2-yl {[(2E)-3-oxo-2-(2,4,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Uniqueness
Propan-2-yl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is unique due to the specific positioning of the methoxy groups on the benzylidene moiety. This structural feature can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C23H24O8 |
|---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
propan-2-yl 2-[[(2E)-3-oxo-2-[(2,3,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C23H24O8/c1-13(2)30-21(24)12-29-15-6-7-17-18(10-15)31-19(22(17)25)9-14-8-16(26-3)11-20(27-4)23(14)28-5/h6-11,13H,12H2,1-5H3/b19-9+ |
InChI Key |
FLXBIMDSTHHRNJ-DJKKODMXSA-N |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C\C3=C(C(=CC(=C3)OC)OC)OC)/O2 |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C(=CC(=C3)OC)OC)OC)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-alaninate](/img/structure/B10983920.png)
![4-[(6-chloro-7-hydroxy-2-oxo-4-propyl-2H-chromen-8-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B10983927.png)
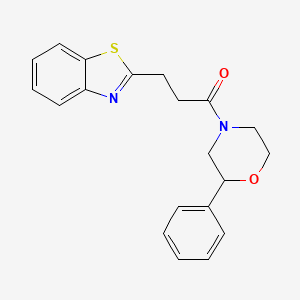
![N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10983951.png)
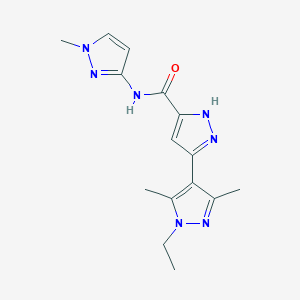
![methyl 4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B10983977.png)
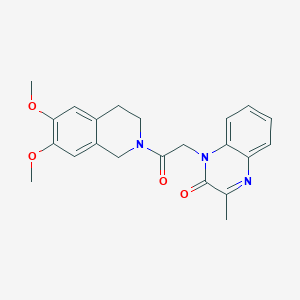
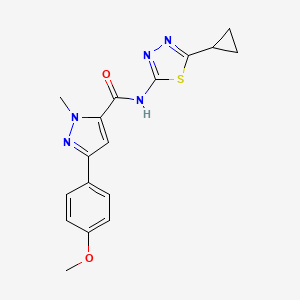
![(4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4-methyl-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]hex-4-enamide](/img/structure/B10983991.png)
![N-(1-benzylpiperidin-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10983993.png)
![N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B10984003.png)
![N-[3-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-(1H-tetrazol-1-yl)-3-(thiophen-3-yl)propanamide](/img/structure/B10984006.png)
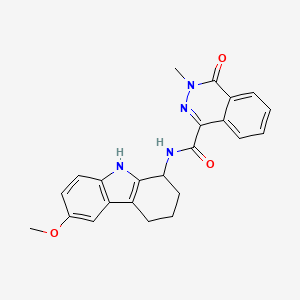
![N-[2-(furan-2-yl)ethyl]-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B10984011.png)
